N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide
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Overview
Description
N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by the presence of a naphthofuran moiety attached to an acetamide group, which is further substituted with a 4-(methylethyl)phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.
Introduction of the Acetamide Group: The acetamide group can be introduced through a condensation reaction involving phenols, arylglyoxals, and cyclic 1,3-diketones.
Substitution with 4-(methylethyl)phenyl Group: The final step involves the substitution of the naphthofuran core with a 4-(methylethyl)phenyl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been suggested that naphthofuran derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar naphthofuran core but differ in their substitution patterns and functional groups.
Dibenzo[b,d]furan derivatives: These compounds have a similar polycyclic structure but differ in the arrangement of their aromatic rings.
Uniqueness
N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15(2)16-7-10-19(11-8-16)24-22(25)13-18-14-26-21-12-9-17-5-3-4-6-20(17)23(18)21/h3-12,14-15H,13H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLJPOUVBSGKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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